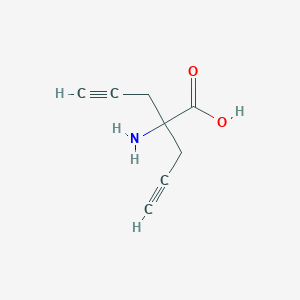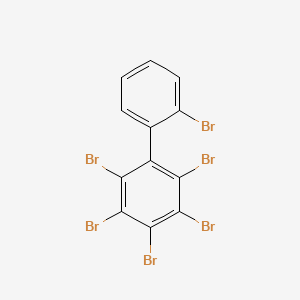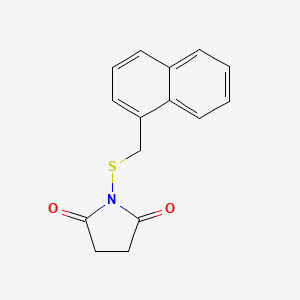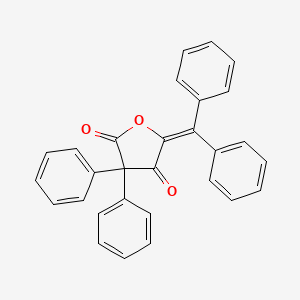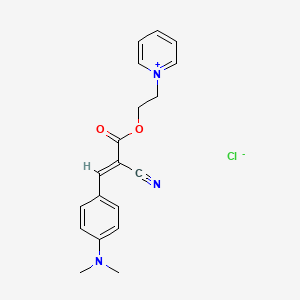
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium ring, a cyano group, and a dimethylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride typically involves a multi-step process. One common method includes the reaction of 2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid with an appropriate pyridinium salt under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Applications De Recherche Scientifique
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The cyano group and the dimethylamino phenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid: Shares the cyano and dimethylamino phenyl groups but lacks the pyridinium ring.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of a dimethylamino group.
Propriétés
Numéro CAS |
62984-74-1 |
|---|---|
Formule moléculaire |
C19H20ClN3O2 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C19H20N3O2.ClH/c1-21(2)18-8-6-16(7-9-18)14-17(15-20)19(23)24-13-12-22-10-4-3-5-11-22;/h3-11,14H,12-13H2,1-2H3;1H/q+1;/p-1/b17-14+; |
Clé InChI |
QSNYFPLOJIHVAH-KLSJZZFUSA-M |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


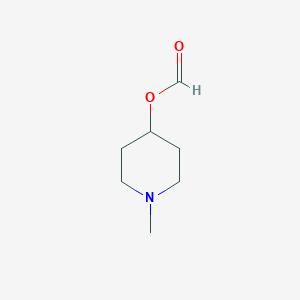

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
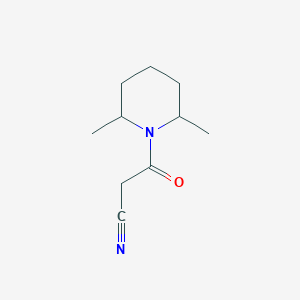
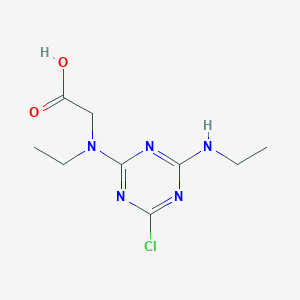

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
